
2-Methylindolin-1-amine p-toluenesulfonate salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylindolin-1-amine p-toluenesulfonate salt is a chemical compound commonly used in organic synthesis and pharmaceutical applications. It is a derivative of indoline, a heterocyclic compound containing a nitrogen atom in its ring structure . This compound is known for its high purity and stability, making it a valuable reagent in various chemical reactions.
Preparation Methods
The synthesis of 2-Methylindolin-1-amine p-toluenesulfonate salt typically involves the reaction of 2-Methylindolin-1-amine with p-toluenesulfonic acid. The reaction is carried out under controlled conditions to ensure high yield and purity. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize waste .
Chemical Reactions Analysis
2-Methylindolin-1-amine p-toluenesulfonate salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or methanol. Reaction conditions often involve controlled temperatures and pH levels to ensure desired outcomes.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antitumor Activity
Research has indicated that derivatives of indoline compounds, including 2-methylindolin-1-amine p-toluenesulfonate salt, exhibit significant antitumor effects. A study published in the Journal of Medicinal Chemistry demonstrated that substituted indole derivatives showed promising results against various cancer cell lines. The compound's structure allows it to interact effectively with biological targets involved in cancer progression .
2. Neuroprotective Effects
Another potential application is in the treatment of neurodegenerative diseases. Indoline derivatives have been investigated for their ability to reduce oxidative stress and inflammation, which are critical factors in diseases such as Alzheimer's and Parkinson's. The compound may help in modulating pathways associated with these conditions, thereby offering therapeutic benefits .
Organic Synthesis Applications
1. Electrophilic Reactions
The p-toluenesulfonate moiety enhances the electrophilic character of the indoline structure, making it a valuable intermediate in organic synthesis. It can participate in various electrophilic aromatic substitution reactions, facilitating the introduction of functional groups into the indoline framework .
2. Tosylation Reactions
The tosylate group serves as an excellent leaving group in nucleophilic substitution reactions. This property is exploited in the synthesis of more complex molecules where selective functionalization is required. The compound can be used to generate alkyl tosylates, which are useful intermediates in further synthetic transformations .
Electrochemical Applications
Recent studies have explored the use of this compound in electrochemical processes, particularly for C–H functionalization reactions. The compound can act as an electrolyte in electrochemical cells, enabling direct functionalization of C(sp^3)–H bonds under mild conditions. This method has shown promise for synthesizing complex organic molecules efficiently .
Case Studies
Mechanism of Action
The mechanism of action of 2-Methylindolin-1-amine p-toluenesulfonate salt involves its interaction with molecular targets and pathways. The amino group in the compound can form hydrogen bonds and other interactions with biological molecules, influencing their structure and function. These interactions can modulate various biochemical pathways, leading to desired therapeutic or chemical effects.
Comparison with Similar Compounds
2-Methylindolin-1-amine p-toluenesulfonate salt can be compared with other similar compounds, such as:
2-Methylindoline: A precursor in the synthesis of this compound, it shares similar structural features but lacks the p-toluenesulfonate group.
Indoline: The parent compound of 2-Methylindolin-1-amine, it has a simpler structure and different reactivity.
p-Toluenesulfonic acid: Used in the synthesis of the salt form, it is a strong acid with different applications in organic synthesis.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.
Biological Activity
2-Methylindolin-1-amine p-toluenesulfonate salt is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, including biological activity, pharmacological properties, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound is a salt formed from 2-Methylindolin-1-amine and p-toluenesulfonic acid. The indoline structure is known for its role in various biological activities, particularly in the development of pharmaceuticals. The presence of the p-toluenesulfonate moiety enhances solubility and stability in biological systems.
Chemical Structure
- Molecular Formula : C11H12N2O3S
- Molecular Weight : 252.29 g/mol
Antitumor Activity
Recent studies have explored the antitumor effects of indoline derivatives, including this compound. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines.
Table 1: Antitumor Activity of this compound
The mechanism through which 2-Methylindolin-1-amine p-toluenesulfonate exerts its antitumor effects appears to involve the induction of apoptosis and inhibition of cell proliferation. Studies utilizing flow cytometry and Western blot analysis have shown an increase in pro-apoptotic markers and a decrease in anti-apoptotic proteins in treated cells.
Neuroprotective Effects
In addition to its antitumor properties, preliminary research suggests that this compound may have neuroprotective effects. It has been shown to modulate neurotransmitter levels and protect neuronal cells from oxidative stress.
Table 2: Neuroprotective Effects Observed
Assay Type | Result | Reference |
---|---|---|
ROS Scavenging | Significant reduction | |
Neurotransmitter Modulation | Increased dopamine levels |
Case Study 1: In Vivo Antitumor Efficacy
A study conducted on xenograft models demonstrated that administration of 2-Methylindolin-1-amine p-toluenesulfonate significantly reduced tumor size compared to control groups. The treatment group exhibited a tumor volume reduction of approximately 50% after four weeks of therapy.
Case Study 2: Neuroprotection in Animal Models
In a model of neurodegeneration induced by oxidative stress, animals treated with the compound showed improved cognitive function as assessed by behavioral tests. The results indicated a protective effect against neuronal loss, supporting its potential use in neurodegenerative diseases.
Properties
CAS No. |
1179997-55-7 |
---|---|
Molecular Formula |
C16H20N2O3S |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
4-methylbenzenesulfonic acid;2-methyl-2,3-dihydroindol-1-amine |
InChI |
InChI=1S/C9H12N2.C7H8O3S/c1-7-6-8-4-2-3-5-9(8)11(7)10;1-6-2-4-7(5-3-6)11(8,9)10/h2-5,7H,6,10H2,1H3;2-5H,1H3,(H,8,9,10) |
InChI Key |
FYGFGCUCGLJGKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=CC=CC=C2N1N.CC1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.